6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride
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Overview
Description
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing an amine and a carboxylic acid group. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride
- 6-Azaspiro[2.5]octane-5-carboxylic acid hydrochloride
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride has the following chemical characteristics:
- Molecular Formula : C₈H₁₄ClN₁O₂
- Molecular Weight : 179.66 g/mol
- Melting Point : 137–141 °C
The compound is characterized by its spirocyclic structure, which contributes to its unique interactions with biological targets.
The biological activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit metalloproteases, which play a crucial role in extracellular matrix remodeling and various pathological conditions .
- Receptor Binding : Its unique structure allows it to bind selectively to certain receptors, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the anticancer properties of this compound against several cancer cell lines. Table 2 provides a summary of these findings.
Case Studies
- Inhibition of Metalloproteases : A study demonstrated that 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride effectively inhibited metalloprotease activity in vitro, suggesting potential therapeutic applications in diseases characterized by excessive tissue remodeling, such as arthritis and cancer metastasis .
- Antitumor Effects : Research involving human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development.
Comparison with Related Compounds
The biological activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride can be compared with other related compounds in terms of their structural features and biological effects.
Compound | Structure Type | Notable Activity |
---|---|---|
6-Azaspiro[3.4]octane-7-carboxylic acid | Spirocyclic | Antiviral properties |
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | Spirocyclic | Antimicrobial and anticancer |
Properties
IUPAC Name |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-5-8(1-2-8)3-4-9-6;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYYWPEJWTZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC(C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227204-75-1 |
Source
|
Record name | 6-azaspiro[2.5]octane-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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